molecular formula C9H9BrClNO2 B13619187 Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate

Cat. No.: B13619187
M. Wt: 278.53 g/mol
InChI Key: LHWQAZIFRLAMMQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate is an organic compound with significant interest in various scientific fields This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo and chloro groups to less reactive species.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate involves its interaction with specific molecular targets. The presence of bromo and chloro groups allows it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(2-bromophenyl)acetate
  • Methyl 2-amino-2-(2-fluorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate is unique due to the presence of both bromo and chloro substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, making it valuable for specific reactions and applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(2-bromo-5-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-4-5(11)2-3-7(6)10/h2-4,8H,12H2,1H3

InChI Key

LHWQAZIFRLAMMQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Cl)Br)N

Origin of Product

United States

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